O-propan-2-yl carbonodithioate
CAS No.: 85715-64-6
Cat. No.: VC16566216
Molecular Formula: C4H7OS2-
Molecular Weight: 135.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85715-64-6 |
|---|---|
| Molecular Formula | C4H7OS2- |
| Molecular Weight | 135.2 g/mol |
| IUPAC Name | propan-2-yloxymethanedithioate |
| Standard InChI | InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7)/p-1 |
| Standard InChI Key | UOJYYXATTMQQNA-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)OC(=S)[S-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
O-Propan-2-yl carbonodithioate, systematically named propan-2-yloxymethanedithioate, belongs to the xanthate family—esters of xanthic acid. Its molecular formula varies depending on ionization state:
The compound features a dithiocarbonate group () bonded to an isopropyl moiety, conferring nucleophilic reactivity at the sulfur centers.
Structural Analysis
X-ray crystallography of nickel complexes containing O-propan-2-yl carbonodithioate derivatives reveals key structural insights :
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Bond lengths: , , .
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Coordination geometry: Envelope-shaped chelate rings with nickel displaced from the plane.
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Dihedral angles: Near-orthogonal orientation () between aromatic substituents and chelate rings.
Synthesis and Production Methods
Base-Catalyzed Synthesis
The primary synthesis route involves reacting isopropyl alcohol with carbon disulfide in the presence of a strong base (e.g., KOH or NaOH) :
Key conditions:
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Temperature: .
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Solvent: Aqueous or alcoholic medium.
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Yield optimization: Controlled pH and stoichiometric excess of carbon disulfide .
Derivative Formation
Functionalization at the sulfur or oxygen sites enables diverse derivatives:
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S-Alkylation: Reaction with alkyl halides produces thioether-linked compounds .
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Metal complexes: Coordination with transition metals (e.g., Ni²⁺) forms stable chelates .
Physicochemical Properties
Spectroscopic Analysis and Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Isopropyl methyl protons resonate as doublets near ; methine proton appears as a septet at .
Infrared (IR) Spectroscopy
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Key absorptions:
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: .
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: .
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Applications in Industrial and Research Contexts
Mineral Flotation
Sodium O-propan-2-yl carbonodithioate (CAS 140-93-2) acts as a collector in froth flotation, enhancing recovery of copper, zinc, and gold-bearing sulfides :
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Mechanism: Adsorption onto mineral surfaces via sulfur-metal interactions.
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Efficiency: Increases gold recovery by 15–20% in refractory ores.
Organic Synthesis
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Nucleophilic substitutions: Transfers dithiocarbonate groups to electrophiles.
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Polymerization: Serves as a chain-transfer agent in radical polymerizations.
Pharmaceutical Intermediates
Functionalized derivatives (e.g., S-[2-(4-nitrophenyl)-2-oxoethyl] analog, CAS 42574-12-9) are precursors in antimalarial and anticancer drug synthesis .
Research Implications and Future Directions
Coordination Chemistry Advancements
Nickel(II) complexes with O-propan-2-yl carbonodithioate ligands exhibit unique geometries, enabling catalytic applications in cross-coupling reactions . Future studies should explore:
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Ligand modifications for enhanced catalytic activity.
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Quantum chemical modeling of metal-ligand interactions.
Green Synthesis Innovations
Developing solvent-free or bio-based routes could reduce environmental footprints. Enzymatic catalysis using lipases presents a promising avenue.
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